Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside
Brand Name: Vulcanchem
CAS No.: 19465-13-5
VCID: VC16184712
InChI: InChI=1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3
SMILES:
Molecular Formula: C14H16O5
Molecular Weight: 264.27 g/mol

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside

CAS No.: 19465-13-5

Cat. No.: VC16184712

Molecular Formula: C14H16O5

Molecular Weight: 264.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside - 19465-13-5

Specification

CAS No. 19465-13-5
Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
IUPAC Name 5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Standard InChI InChI=1S/C14H16O5/c1-15-14-12-11(18-12)10-9(17-14)7-16-13(19-10)8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3
Standard InChI Key HQTCRHINASMQOA-UHFFFAOYSA-N
Canonical SMILES COC1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Chemical Identity

Methyl 2,3-anhydro-4,6-O-benzylidenehexopyranoside possesses the molecular formula C₁₄H₁₆O₅ and a molecular weight of 264.27 g/mol. The benzylidene group forms a rigid acetal bridge between the 4- and 6-hydroxyls, locking the pyranose ring into a specific conformation, while the 2,3-anhydro ring introduces strain and reactivity critical for downstream transformations .

Table 1: Key Molecular Properties

PropertyValue
CAS Number19465-13-5
Molecular FormulaC₁₄H₁₆O₅
Molecular Weight264.27 g/mol
Anhydro Ring Position2,3
Protecting Group4,6-O-Benzylidene

Stereochemical Configuration

X-ray crystallography of related compounds, such as methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside, reveals a chair conformation with the benzylidene group occupying equatorial positions to minimize steric strain. The α-configuration at the anomeric carbon (C1) is stabilized by the anhydro ring’s electronic effects, as evidenced by nuclear magnetic resonance (NMR) studies .

Synthetic Routes and Methodological Advances

Core Synthesis from Glucopyranoside Precursors

  • Benzylidene protection of the 4,6-hydroxyls using benzaldehyde dimethyl acetal under acidic conditions .

  • Selective sulfonation at C2 or C3 with mesyl or tosyl chloride, followed by base-induced epoxide formation .

Notably, the β-anomer of methyl 4,6-O-benzylidene-glucopyranoside exhibits divergent reactivity: monosulfonation yields mixtures of 2-, 3-, and 2,3-di-esters, unlike the α-anomer, which selectively forms the 2-ester .

Epoxide Ring-Opening Reactions

Applications in Carbohydrate Chemistry

Intermediate in Nucleoside Analog Synthesis

The compound’s epoxide and benzylidene groups enable regioselective modifications for synthesizing C-nucleosides. For instance, reaction with 2-aminothiophenol forms benzothiazole derivatives, which are precursors to antiviral and antitumor agents .

Protecting Group Strategy

The benzylidene acetal’s stability under basic and nucleophilic conditions permits selective deprotection of other hydroxyls. This property is exploited in the synthesis of rare sugars like altrose and mannose derivatives .

Related Compounds and Comparative Analysis

Methyl 2,3-Di-O-Benzyl-4,6-O-Benzylidenehexopyranoside

This analog (CAS 13225-19-9) replaces the anhydro ring with benzyl ethers at C2 and C3, enhancing solubility in organic solvents like DCM and DMF . Its crystalline structure (mp 95–96°C) and stability make it suitable for glycosylation reactions .

Methyl 2,3-Anhydro-4,6-O-Benzylidene-α-D-Mannopyranoside

X-ray studies of this derivative confirm the chair conformation and equatorial benzylidene orientation, providing a model for predicting the reactivity of analogous compounds.

Future Directions and Challenges

Expanding Reactivity Profiles

Recent efforts focus on leveraging the anhydro ring’s strain for click chemistry applications, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC). Preliminary results suggest potential for creating glycoconjugates with bioorthogonal handles .

Scalability and Green Chemistry

Current syntheses rely on stoichiometric reagents like DBU (1,8-diazabicycloundec-7-ene), raising concerns about atom economy. Catalytic methods using Lewis acids or enzymes are under investigation to improve sustainability .

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